Dichlorodipropoxysilane
Description
Dichlorodipropoxysilane (chemical formula: $ \text{Cl}2\text{Si(OPr)}2 $, where OPr = propoxy group, $-\text{OCH}2\text{CH}2\text{CH}_3$) is a chlorinated organosilane characterized by two chlorine atoms and two propoxy substituents bonded to a central silicon atom. Such compounds are typically used as intermediates in the synthesis of silicone polymers, surface-modifying agents, or coupling agents in materials science.
Properties
CAS No. |
18141-43-0 |
|---|---|
Molecular Formula |
C6H14Cl2O2Si |
Molecular Weight |
217.16 g/mol |
IUPAC Name |
dichloro(dipropoxy)silane |
InChI |
InChI=1S/C6H14Cl2O2Si/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 |
InChI Key |
LQGVEVWCWJGLAL-UHFFFAOYSA-N |
SMILES |
CCCO[Si](OCCC)(Cl)Cl |
Canonical SMILES |
CCCO[Si](OCCC)(Cl)Cl |
Other CAS No. |
18141-43-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Trends
Substituent Effects :
- Alkyl vs. Alkoxy Groups : this compound’s propoxy groups ($-\text{OPr}$) likely increase steric hindrance and reduce hydrolysis rates compared to alkyl-substituted analogs like dimethyl or diethyl dichlorosilanes. Alkoxy groups also enhance solubility in polar solvents.
- Chlorine Content : Dichlorosilanes (two Cl atoms) are less reactive than trichlorosilanes (three Cl atoms, e.g., Propyltrichlorosilane), which hydrolyze explosively with water .
Hazard Profile :
- Dichlorosilanes generally release HCl upon hydrolysis, posing corrosion and respiratory risks. Dimethyl Dichlorosilane lacks established occupational exposure limits, underscoring the need for strict handling protocols .
- Larger substituents (e.g., octyl in Di-n-Octyl Dichlorosilane) reduce volatility and acute inhalation risks compared to smaller analogs .
Research Findings from Literature
Dimethyl Dichlorosilane: Widely used in industrial silicone production. Reactivity with moisture necessitates inert storage conditions.
Propyltrichlorosilane: Classified as extremely hazardous due to rapid hydrolysis, releasing HCl and generating heat. Used in nanotechnology for surface functionalization .
Di-n-Octyl Dichlorosilane :
- Exhibits lower reactivity due to bulky alkyl chains. Applications include water-repellent coatings and lubricant additives .
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